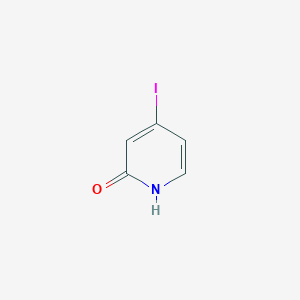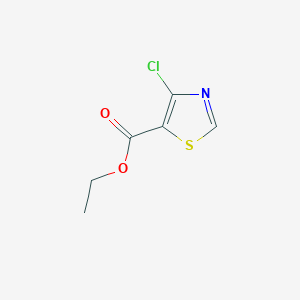
2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate
Vue d'ensemble
Description
2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate is a chemical compound that is part of a broader class of organic compounds known for their pyrrolidinone structure. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and reactions that can shed light on the chemical behavior and properties one might expect from 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate.
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions or condensation reactions. For instance, the synthesis of 5-oxopyrrolidine-3-carboxylic acids, which share a similar pyrrolidinone ring to 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate, is achieved through a one-pot condensation process . Similarly, the synthesis of ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate from ethyl 2,4-dioxopentanoate involves a condensation reaction with ethyl trifluoroacetate . These methods suggest that the synthesis of 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate could also involve a condensation step or a multicomponent reaction strategy.
Molecular Structure Analysis
The molecular structure of compounds related to 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate often includes a pyrrolidinone ring, which is a five-membered lactam structure. This ring is a common motif in various synthetic compounds and is known for its stability and reactivity. The presence of substituents on the pyrrolidinone ring, such as in the case of the 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems, can significantly alter the chemical properties and potential biological activity of these molecules .
Chemical Reactions Analysis
The chemical reactivity of compounds containing the pyrrolidinone ring can be quite diverse. For example, the photoaddition reaction of methyl 2,4-dioxopentanoate with a conjugated diene leads to the formation of various isomeric dihydropyrans and oxetanes . This indicates that compounds with a dioxopentanoate structure can participate in photochemical reactions to yield cyclic products. Therefore, 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate may also undergo similar photochemical reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidinone derivatives can be influenced by their functional groups and molecular structure. For instance, the electrochemical polymerization of a phenol-based pyrrolidinone derivative leads to materials with measurable electrical conductivity, indicating that such compounds can have electroactive properties . The thermal and solubility properties of these compounds can be characterized using techniques like TG–DTA, DSC, and solubility tests . These findings suggest that 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate may also exhibit unique physical and chemical properties that could be explored for various applications.
Applications De Recherche Scientifique
Anticonvulsant Agent Development
2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate derivatives have been synthesized and evaluated for their potential as hybrid anticonvulsant agents. These derivatives, by combining the chemical fragments of known antiepileptic drugs, showed significant protection in preclinical seizure models, indicating their potential in developing new treatments for epilepsy (Kamiński et al., 2015). Another study confirmed these findings, with certain compounds demonstrating broad spectra of activity across different seizure models and displaying a better safety profile than some clinically relevant antiepileptic drugs (Kamiński et al., 2015).
Enhancement of Monoclonal Antibody Production
In the field of biotechnology, 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate derivatives have been identified to improve monoclonal antibody production in Chinese hamster ovary cell cultures. The compound increased cell-specific glucose uptake rate and ATP levels during production, suggesting its utility in enhancing the efficiency of monoclonal antibody production (Aki et al., 2021).
Synthesis of Heterobifunctional Coupling Agents
The compound has been utilized in the synthesis of heterobifunctional coupling agents, which are crucial for the chemoselective conjugation of proteins and enzymes. This application is particularly relevant in bioconjugation chemistry, where such agents facilitate the linking of biomolecules for various biochemical applications (Reddy et al., 2005).
Labeling Amine Residues
In biochemical research, a derivative of 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate has been synthesized for labeling amine residues in biopolymers. This derivative demonstrates the compound's utility in bioanalytical applications, such as in the study of nucleic acids and proteins (Crovetto et al., 2008).
Development of Conducting Polymers
Research has explored the use of 2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate derivatives in the synthesis of conducting polymers. These materials have applications in electronics and materials science, particularly in the development of novel electrochromic devices (Sotzing et al., 1996).
Safety And Hazards
The safety and hazards of “2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate” are not well-documented. However, similar compounds may cause skin irritation, serious eye irritation, and respiratory irritation910.
Orientations Futures
There is no specific information available on the future directions of “2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate”. However, similar compounds have shown promising anticonvulsant and analgesic activity, making them interesting candidates for further preclinical development48.
Please note that the information provided is based on the available resources and may not be fully accurate or complete. For more detailed information, please refer to the original sources or consult with a chemistry professional.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-6(11)2-5-9(14)15-10-7(12)3-4-8(10)13/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTNUBMUCRZNKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609363 | |
| Record name | 1-[(4-Oxopentanoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl 4-oxopentanoate | |
CAS RN |
334616-59-0 | |
| Record name | Pentanoic acid, 4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=334616-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Oxopentanoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



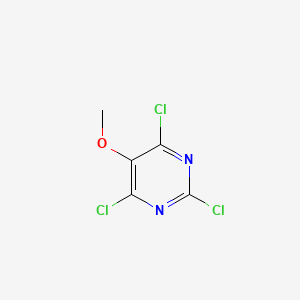

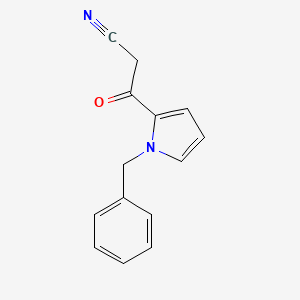
![3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1320963.png)

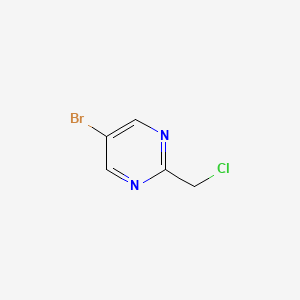

![1-(2-methoxyethyl)-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320970.png)
![7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320971.png)
![1-allyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1320974.png)
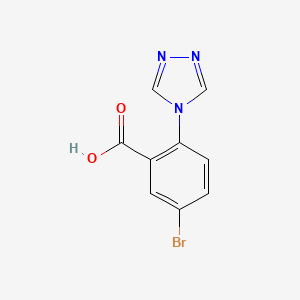
![N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B1320983.png)
